molecular formula C24H27N3O5S2 B14113614 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B14113614
M. Wt: 501.6 g/mol
InChI Key: AFSBHIIBPVLXEV-UHFFFAOYSA-N
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Description

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group, a dihydropyrimidinone core, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of the dihydropyrimidinone core, sulfonylation, and subsequent acetamide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The dihydropyrimidinone core can be reduced to yield different derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives.

Scientific Research Applications

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetamide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
  • **2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Uniqueness

The unique structural features of 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide, such as the butyl group on the phenyl ring, contribute to its distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

The compound 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N2O3S2C_{22}H_{28}N_2O_3S_2, with a molecular weight of approximately 450.59 g/mol. The structure includes a pyrimidine core modified with sulfonyl and ethoxy groups, which may influence its biological interactions.

PropertyValue
Molecular FormulaC22H28N2O3S2
Molecular Weight450.59 g/mol
LogP (Hydrophobicity)3.7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The key steps include the formation of the pyrimidine ring and subsequent modifications to introduce the sulfonyl and acetamide functionalities.

Antiinflammatory Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound showed IC50 values for COX-2 inhibition as low as 0.011 μM, indicating potent activity against inflammatory pathways . Such activity suggests potential applications in treating conditions like arthritis or other inflammatory disorders.

Analgesic Effects

In vivo studies have shown that compounds with similar structures can effectively reduce pain responses in models of induced pain, such as formalin-induced pain tests. For example, one study reported that a related compound significantly alleviated pain in animal models, demonstrating its potential as an analgesic agent .

Antiviral Activity

Interestingly, compounds within this chemical class have also been investigated for their antiviral properties. Studies have indicated that certain derivatives can inhibit viral antigen expression and reduce virion production in hepatitis B virus models . This suggests that our target compound may also possess antiviral capabilities worth exploring.

Case Studies

  • Anti-inflammatory Activity : A study evaluated a series of N-(benzene sulfonyl) acetamide derivatives, including those structurally related to our compound. The lead candidate exhibited remarkable COX-2 and TRPV1 inhibitory activities, validating the potential of sulfonamide derivatives in treating inflammatory conditions .
  • Analgesic Efficacy : In a formalin-induced pain model, compounds similar to our target demonstrated significant analgesic effects, reinforcing the hypothesis that modifications to the acetamide structure can enhance pain relief properties .
  • Antiviral Potential : Research on oxadiazole derivatives revealed their ability to inhibit hepatitis B virus replication without cytotoxic effects. These findings highlight the need for further investigation into the antiviral properties of our compound .

Properties

Molecular Formula

C24H27N3O5S2

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H27N3O5S2/c1-3-5-6-17-7-13-20(14-8-17)34(30,31)21-15-25-24(27-23(21)29)33-16-22(28)26-18-9-11-19(12-10-18)32-4-2/h7-15H,3-6,16H2,1-2H3,(H,26,28)(H,25,27,29)

InChI Key

AFSBHIIBPVLXEV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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